Cas no 58434-00-7 (2-Furancarboxamide, N-[4-[2-(1H-indol-3-yl)ethyl]-1-piperazinyl]-)
![2-Furancarboxamide, N-[4-[2-(1H-indol-3-yl)ethyl]-1-piperazinyl]- structure](https://fr.kuujia.com/scimg/cas/58434-00-7x500.png)
58434-00-7 structure
Nom du produit:2-Furancarboxamide, N-[4-[2-(1H-indol-3-yl)ethyl]-1-piperazinyl]-
Numéro CAS:58434-00-7
Le MF:C19H22N4O2
Mégawatts:338.403584003448
CID:1610642
2-Furancarboxamide, N-[4-[2-(1H-indol-3-yl)ethyl]-1-piperazinyl]- Propriétés chimiques et physiques
Nom et identifiant
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- 2-Furancarboxamide, N-[4-[2-(1H-indol-3-yl)ethyl]-1-piperazinyl]-
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- Piscine à noyau: 1S/C19H22N4O2/c24-19(18-6-3-13-25-18)21-23-11-9-22(10-12-23)8-7-15-14-20-17-5-2-1-4-16(15)17/h1-6,13-14,20H,7-12H2,(H,21,24)
- La clé Inchi: ITKBAYGOQXCFFJ-UHFFFAOYSA-N
- Sourire: O1C=CC=C1C(NN1CCN(CCC2C3=C(NC=2)C=CC=C3)CC1)=O
Propriétés calculées
- Qualité précise: 338.17446
Propriétés expérimentales
- Dense: 1.30±0.1 g/cm3(Predicted)
- Point de fusion: 201-203 °C(Solv: ethanol (64-17-5); water (7732-18-5))
- Le PSA: 64.51
- Le PKA: 12.09±0.20(Predicted)
2-Furancarboxamide, N-[4-[2-(1H-indol-3-yl)ethyl]-1-piperazinyl]- Littérature connexe
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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